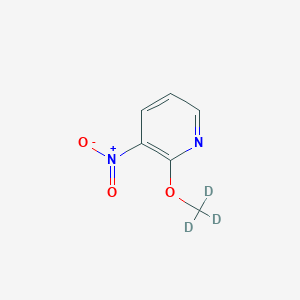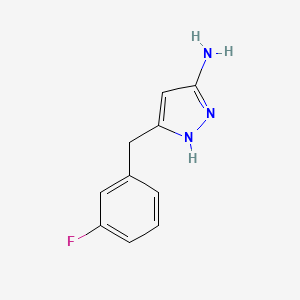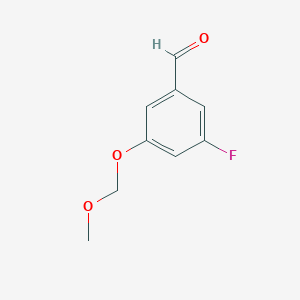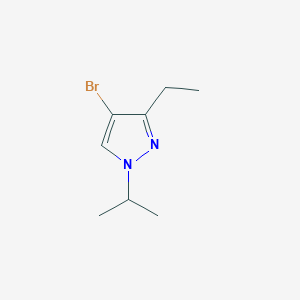
2,4,6-Trifluoro-3-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluoro-3-methoxyphenol is an organic compound with the molecular formula C7H5F3O2 It is characterized by the presence of three fluorine atoms and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-methoxyphenol typically involves the introduction of fluorine atoms and a methoxy group onto a phenol ring. One common method involves the use of 1,3,5-trifluorobenzene as a starting material.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trifluoro-3-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
2,4,6-Trifluoro-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluoro-3-methoxyphenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and proteins. This interaction can modulate biological pathways and influence the compound’s effects in biological systems .
Comparaison Avec Des Composés Similaires
2,4,6-Trifluorophenol: Lacks the methoxy group, which affects its reactivity and applications.
3-Methoxyphenol: Lacks the fluorine atoms, resulting in different chemical properties and uses.
2,4-Difluoro-3-methoxyphenol: Contains fewer fluorine atoms, leading to variations in its chemical behavior.
Uniqueness: 2,4,6-Trifluoro-3-methoxyphenol is unique due to the combination of three fluorine atoms and a methoxy group on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H5F3O2 |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
2,4,6-trifluoro-3-methoxyphenol |
InChI |
InChI=1S/C7H5F3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 |
Clé InChI |
RDCNNGHWLOWYPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1F)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)


![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)

![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)




![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)

